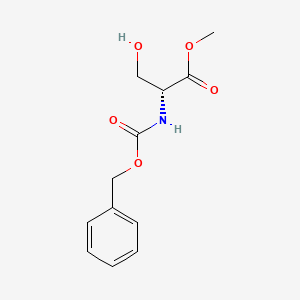

N-Z-D-serine methyl ester

Description

BenchChem offers high-quality N-Z-D-serine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Z-D-serine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINAUOAOVQPWIB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473793 | |

| Record name | N-Z-D-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93204-36-5 | |

| Record name | N-Z-D-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Strategic Application of N-Z-D-Serine Methyl Ester in Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise and sequential world of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving desired outcomes. N-Z-D-serine methyl ester is a cornerstone building block, particularly within solution-phase peptide synthesis (SPPS). This guide elucidates the multifaceted role of this derivative, dissecting its constituent protecting groups—the N-terminal Benzyloxycarbonyl (Z) group and the C-terminal methyl ester—and the strategic implications of its D-enantiomeric configuration. We will explore its application in synthetic workflows, provide validated experimental protocols, and analyze the causality behind methodological choices. By contextualizing its use against other common strategies and addressing potential side reactions associated with its unprotected hydroxyl side chain, this document serves as an in-depth technical resource for professionals engaged in the synthesis of custom peptides, including those with non-canonical structures designed for enhanced therapeutic stability and function.

Introduction: The Imperative of Controlled Assembly

The synthesis of a peptide with a defined sequence is a chemical endeavor that demands absolute control. To prevent the chaotic polymerization of amino acids, their reactive functional groups—the α-amino group, the α-carboxyl group, and any reactive side chains—must be selectively and temporarily masked.[1] This is the fundamental principle of using "protecting groups." An ideal protecting group strategy, often termed an "orthogonal" system, allows for the selective removal of one group under conditions that leave all others intact.[2]

While solid-phase peptide synthesis (SPPS) has become a dominant methodology, classical solution-phase synthesis remains indispensable for large-scale production and the synthesis of complex fragments. It is in this context that doubly protected derivatives like N-Z-D-serine methyl ester find their primary utility. This specific molecule offers a unique combination of features: a classical, robust N-terminal protecting group, a simple C-terminal ester, and a non-natural stereocenter, making it a specialized tool for constructing bespoke peptide architectures.

Deconstructing the Building Block: The Chemistry of N-Z-D-Serine Methyl Ester

The utility of N-Z-D-serine methyl ester stems from the distinct chemical properties of its three key components: the Z-group, the methyl ester, and the D-configured chiral center.

The Benzyloxycarbonyl (Z or Cbz) Group: The N-Terminal Guardian

First introduced by Bergmann and Zervas in 1932, the Benzyloxycarbonyl group is one of the most important amino-protecting groups in peptide chemistry.[3][4] Its primary function is to shield the α-amino group's nucleophilicity, preventing it from forming unwanted peptide bonds.

-

Key Advantages :

-

Racemization Resistance : The urethane linkage of the Z-group significantly suppresses the tendency of the amino acid's chiral center to racemize during the carboxyl group activation step, a critical factor for maintaining stereochemical purity.[5][6]

-

Crystallinity : Z-protected amino acids are often stable, crystalline solids, which simplifies their purification, handling, and storage.[7]

-

Robust Stability : The Z-group is stable to the moderately basic and acidic conditions used for other synthetic steps, such as the saponification of a methyl ester.[5]

-

-

Deprotection Conditions : The Z-group is typically removed under two main conditions:

-

Catalytic Hydrogenolysis : Treatment with H₂ gas over a palladium catalyst (Pd/C) cleanly cleaves the group to yield the free amine, toluene, and carbon dioxide. This method is exceptionally mild and clean.

-

Strong Acids : Conditions such as HBr in acetic acid (HBr/AcOH) or liquid hydrogen fluoride (HF) will also cleave the Z-group, though these are harsher and reserved for final deprotection steps.[3]

-

The Methyl Ester: C-Terminal Protection

The methyl ester serves as a simple and effective protecting group for the C-terminal carboxyl group.[8] By converting the carboxylic acid into an ester, its ability to react with activated amino acids is neutralized, allowing the N-terminus of the serine derivative to participate in coupling.

-

Deprotection (Saponification) : The methyl ester is readily cleaved under basic conditions, typically using a hydroxide source like NaOH or LiOH in a mixed aqueous-organic solvent system. This process, known as saponification, regenerates the carboxylate, which can then be protonated to the free carboxylic acid for subsequent activation and coupling.[8]

The D-Configuration: A Gateway to Non-Canonical Peptides

The use of D-serine, as opposed to the naturally occurring L-serine, is a deliberate design choice. Peptides incorporating D-amino acids often exhibit significantly enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This can dramatically increase the in vivo half-life of a peptide therapeutic.

The Unprotected Hydroxyl Side Chain: A Point of Caution and Opportunity

A critical feature of this reagent is the free hydroxyl (-OH) group on the serine side chain. While this simplifies the molecule, it also introduces the risk of a key side reaction: O-acylation .[9] During a coupling step, the activated carboxyl group of the incoming amino acid can react with the serine hydroxyl group in addition to the desired N-terminal amine. This must be managed through careful control of reaction conditions, such as temperature and the choice of coupling reagents, to favor N-acylation. Under strongly acidic conditions used for deprotection, an N→O acyl shift can also occur, potentially leading to chain fragmentation.[9][10]

Strategic Application in Solution-Phase Peptide Synthesis

N-Z-D-serine methyl ester is a versatile intermediate for solution-phase synthesis because it can be selectively deprotected at either terminus. This allows it to function as either the "amine component" (after Z-group removal) or the "carboxyl component" (after methyl ester saponification) in a fragment condensation strategy.

Sources

- 1. biosynth.com [biosynth.com]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. nbinno.com [nbinno.com]

- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 10. researchgate.net [researchgate.net]

A-Z-D-Serine Methyl Ester: A Technical Guide to Solubility Profiling in Organic Solvents

Abstract

The solubility of protected amino acid derivatives, such as N-Z-D-serine methyl ester, is a critical parameter that dictates the efficiency of synthesis, purification, and formulation processes in pharmaceutical and chemical research. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in common organic solvents. Eschewing a simple data table, this document elucidates the underlying physicochemical principles, provides a rationale for solvent selection, and details a robust, self-validating experimental protocol for generating reliable solubility data. The methodologies and interpretations presented herein are grounded in established principles of organic and physical chemistry to empower researchers in their laboratory endeavors.

Physicochemical Characterization of N-Z-D-Serine Methyl Ester

A molecule's solubility is fundamentally governed by its structure. N-Z-D-serine methyl ester (MW: 253.25 g/mol [1]) is a moderately sized molecule with distinct functional groups that dictate its interactions with various solvents.

-

Molecular Structure: C₁₂H₁₅NO₅[1]

-

Key Functional Groups:

-

N-Benzyloxycarbonyl (Z or Cbz) Group: This large, aromatic protecting group introduces a significant nonpolar character due to the benzene ring.

-

Methyl Ester (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

-

Hydroxyl Group (-OH): The side chain of serine contains a primary alcohol, which is a potent hydrogen bond donor and acceptor, imparting polarity.[2]

-

Amide Linkage (-NH-): The carbamate linkage contains a hydrogen bond donor (N-H).[2]

-

-

Physical Properties: It is a white solid with a reported melting point of 41-43 °C.[3][4][5][6]

Solubility Prediction: Based on its structure, N-Z-D-serine methyl ester is an amphiphilic molecule, possessing both significant nonpolar (Z-group) and polar (hydroxyl, ester, amide) regions. This duality suggests it will not be highly soluble in the extremes of the polarity scale (e.g., hexane or water) but will exhibit preferential solubility in solvents of intermediate polarity that can accommodate both its hydrophobic and hydrophilic nature.[7] The principle of "like dissolves like" dictates that solvents capable of hydrogen bonding and possessing a moderate dipole moment will be the most effective.[8][9]

Theoretical Principles and Solvent Selection

The dissolution process is an equilibrium between the solid-state solute and the solvated solute. For a solid to dissolve, the energy released from solute-solvent interactions must overcome both the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions.[8]

The Role of Solvent Polarity and Hydrogen Bonding

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[10] They are expected to interact strongly with the hydroxyl, amide, and ester groups of the solute, making them strong candidates for achieving high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, THF, DMF, DMSO): These solvents have a significant dipole moment but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors.[10] They can solvate the polar parts of the molecule through dipole-dipole interactions. Their varied structures offer a range of environments to match the solute's polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[9] They will effectively solvate the nonpolar benzyloxycarbonyl group but will poorly interact with the polar functionalities, likely resulting in low solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are slightly polar and can act as weak hydrogen bond donors. They often provide a good balance for dissolving compounds with mixed polarity.

Systematic Solvent Panel Selection

For a comprehensive solubility profile, a diverse panel of solvents should be selected. The following table provides a recommended list, categorized by solvent class, along with their relevant physical properties for rationalizing results.

| Solvent Class | Solvent | Polarity Index | Dielectric Constant (20°C) | H-Bond Donor/Acceptor |

| Nonpolar | Hexane | 0.1 | 1.9 | Neither |

| Toluene | 2.4 | 2.4 | Acceptor | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | 9.1 | Donor (weak) |

| Chloroform | 4.1 | 4.8 | Donor (weak) | |

| Polar Aprotic | Diethyl Ether | 2.8 | 4.3 | Acceptor |

| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | Acceptor | |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | Acceptor | |

| Acetone | 5.1 | 21 | Acceptor | |

| Acetonitrile (MeCN) | 5.8 | 37.5 | Acceptor | |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Acceptor | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | Acceptor | |

| Polar Protic | Isopropanol (IPA) | 3.9 | 18 | Both |

| Ethanol (EtOH) | 4.3 | 24.5 | Both | |

| Methanol (MeOH) | 5.1 | 33 | Both |

Data compiled from various sources.[11][12][13]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[14][15] It measures the saturation concentration of a compound in a solvent at a defined temperature when the dissolved and solid states are in equilibrium.

Materials and Equipment

-

N-Z-D-serine methyl ester (solid)

-

Selected panel of organic solvents (analytical grade)

-

Analytical balance (± 0.01 mg)

-

Glass vials (e.g., 4 mL) with screw caps

-

Thermostatted shaker/incubator or vial rotator

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Pipettes and general lab glassware

-

Vacuum oven or rotary evaporator

Step-by-Step Protocol

The following workflow outlines the critical steps for accurate solubility determination.

Self-Validation and Best Practices

-

Ensure Excess Solid: Visually confirm that undissolved solid remains at the end of the equilibration period. This is essential for ensuring saturation has been reached.[16]

-

Equilibrium Time: For poorly soluble compounds, equilibrium may take longer than 24 hours.[16] A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) can validate the chosen equilibration time.

-

Temperature Control: Maintain a constant temperature (e.g., 25 °C ± 1 °C) throughout the experiment, as solubility is temperature-dependent.

-

Replicates: Perform each determination in triplicate to ensure reproducibility and calculate standard deviation.[17]

-

Gravimetric Analysis: This is a robust and direct method. Ensure the solute is non-volatile and the solvent is fully removed. For volatile solutes or when higher precision is needed, a concentration-based method like HPLC-UV is recommended.[15]

Data Interpretation and Expected Results

The quantitative data should be tabulated for clear comparison. Based on the physicochemical analysis, a qualitative solubility profile can be predicted.

| Solvent | Predicted Solubility | Rationale |

| Hexane, Toluene | Very Low to Low | Cannot effectively solvate the polar hydroxyl, amide, and ester groups. |

| DCM, Chloroform | Moderate | Offers a balance for both polar and nonpolar moieties of the molecule. |

| Ethyl Acetate, THF | Moderate to High | Good H-bond acceptors and intermediate polarity match the amphiphilic nature. |

| Methanol, Ethanol | High | Strong H-bond donors/acceptors can interact with all polar functional groups. |

| DMSO, DMF | Very High | Highly polar aprotic solvents are excellent at dissolving a wide range of organic molecules. |

The relationship between molecular structure and solubility can be visualized as a balance of competing interactions.

Conclusion

Determining the solubility of N-Z-D-serine methyl ester requires a systematic approach grounded in physicochemical principles. While specific numerical data is best generated empirically, a robust prediction can be made based on its amphiphilic structure. Polar protic solvents like methanol and ethanol, and highly polar aprotic solvents like DMSO and DMF, are anticipated to be the most effective. The detailed isothermal shake-flask protocol provided in this guide offers a reliable and self-validating method for researchers to generate high-quality, quantitative solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and informing downstream formulation activities in the fields of chemical synthesis and drug discovery.

References

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Orgo-Chase. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Narayana, K., & Sawa, M. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. Retrieved from [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Quora. (2017). Is it true that polar organic solvents dissolve polar organic solutes better than water? Retrieved from [Link]

-

Allschool. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

SlidePlayer. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

Chemsrc. (2025). N-Cbz-L-serine methyl ester | CAS#:1676-81-9. Retrieved from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-

iChemical. (n.d.). (S)-N-(Benzyloxycarbonyl)-serine methyl ester, CAS No. 1676-81-9. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to amino acids. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemsrc. (2025). Methyl N-[(benzyloxy)carbonyl]-D-serinate | CAS#:93204-36-5. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS... Retrieved from [Link]

-

RED PILL. (n.d.). Classification of an organic compound concerns the detection of its functional groups. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach... Retrieved from [Link]

-

LifeTein. (n.d.). How to predict peptide solubility? Retrieved from [Link]

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-D-serine methyl ester. Retrieved from [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2025). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-d-serine methyl ester hydrochloride. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species... Retrieved from [Link]

Sources

- 1. N-Cbz-D-serine methyl ester | CymitQuimica [cymitquimica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. N-CARBOBENZYLOXY-D-SERINE METHYL ESTER | 93204-36-5 [chemicalbook.com]

- 4. N-Cbz-L-serine methyl ester | CAS#:1676-81-9 | Chemsrc [chemsrc.com]

- 5. (S)-N-(Benzyloxycarbonyl)-serine methyl ester, CAS No. 1676-81-9 - iChemical [ichemical.com]

- 6. CAS#:93204-36-5 | Methyl N-[(benzyloxy)carbonyl]-D-serinate | Chemsrc [chemsrc.com]

- 7. biosynth.com [biosynth.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Properties of Solvents Used in Organic Chemistry [murov.info]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. evotec.com [evotec.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

N-Z-D-Serine Methyl Ester: A Synthetic Gateway to Modulating Neuroactivity

An In-depth Technical Guide for Researchers in Neuropharmacology and Drug Discovery

Preamble: The D-Serine Conundrum in Neurotransmission

The discovery of D-serine as a pivotal co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors has reshaped our understanding of glutamatergic neurotransmission.[1][2][3] This "unnatural" amino acid, once thought to be a mere biological curiosity, is now recognized as a key regulator of synaptic plasticity, learning, and memory.[1][4] Dysregulation of D-serine levels has been implicated in a spectrum of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and epilepsy, making the modulation of its signaling a compelling therapeutic strategy.[5][6][7][8] However, the direct administration of D-serine is hampered by its physicochemical properties, including potential nephrotoxicity at high doses and challenges in crossing the blood-brain barrier (BBB).[9][10][11] This has spurred the exploration of prodrugs and derivatives to optimize its delivery and therapeutic window.

This technical guide delves into the role and applications of N-Z-D-serine methyl ester, a chemically protected form of D-serine, in the landscape of neuroactive drug discovery. While primarily utilized as a crucial synthetic intermediate, its potential as a D-serine prodrug warrants a thorough examination of its properties, synthesis, and the broader context of its application in targeting NMDA receptor function.

The Molecular Logic of N-Z-D-Serine Methyl Ester: A Chemist's Perspective

N-Z-D-serine methyl ester is a derivative of D-serine where the amine group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is esterified with a methyl group. These modifications are not trivial; they fundamentally alter the molecule's reactivity and biological disposition.

-

The Benzyloxycarbonyl (Z) Group: This protecting group is instrumental in peptide synthesis and organic chemistry. It renders the highly reactive amine nucleophile inert, allowing for selective modifications on other parts of the molecule. In the context of a potential prodrug, the Z group increases lipophilicity, which could theoretically enhance membrane permeability, including passage across the blood-brain barrier.[12] However, its in vivo cleavage to release D-serine would be a critical determinant of its utility.

-

The Methyl Ester: Esterification of the carboxylic acid group also increases lipophilicity and masks the negative charge, further aiding in potential membrane transport. In vivo, esterases can hydrolyze the methyl ester to yield the free carboxylate, a necessary step to regenerate the active D-serine molecule.

| Compound | Structure | Key Physicochemical Properties |

| D-Serine | HOCH₂CH(NH₂)COOH | Zwitterionic, highly polar, water-soluble. |

| N-Z-D-Serine Methyl Ester | HOCH₂CH(NH-Z)COOCH₃ | Non-polar, increased lipophilicity, soluble in organic solvents. |

Synthesis of N-Z-D-Serine Methyl Ester: A Foundational Protocol

The synthesis of N-Z-D-serine methyl ester is a well-established multi-step process in organic chemistry, typically starting from D-serine. The following is a generalized protocol based on standard synthetic methodologies.

Step 1: N-Protection of D-Serine

The first step involves the protection of the amino group of D-serine with a benzyloxycarbonyl group.

-

Reagents: D-serine, benzyl chloroformate (Cbz-Cl) or a similar benzyloxycarbonylating agent, a suitable base (e.g., sodium bicarbonate or sodium hydroxide), and a solvent system (e.g., water/dioxane).

-

Procedure:

-

Dissolve D-serine in an aqueous solution of the base.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate, maintaining the temperature and pH.

-

Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

-

Acidify the mixture to precipitate the N-Z-D-serine.

-

Filter, wash, and dry the product.

-

Step 2: Esterification of N-Z-D-Serine

The subsequent step is the esterification of the carboxylic acid to form the methyl ester.

-

Reagents: N-Z-D-serine, methanol, and a catalyst (e.g., thionyl chloride or an acid catalyst).

-

Procedure:

-

Suspend N-Z-D-serine in methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by crystallization or chromatography.

-

Caption: Synthetic workflow for N-Z-D-serine methyl ester.

The Central Role of D-Serine in NMDA Receptor Modulation

To appreciate the potential applications of N-Z-D-serine methyl ester, one must first understand the critical function of D-serine at the NMDA receptor.

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate to its GluN2 subunit and a co-agonist (either D-serine or glycine) to its GluN1 subunit for activation.[4] This dual requirement makes the co-agonist site a prime target for modulating NMDA receptor activity. D-serine is often considered the primary endogenous co-agonist in many brain regions, particularly in the forebrain.[2]

Sources

- 1. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Serine in neurobiology: CNS neurotransmission and neuromodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serine racemase is associated with schizophrenia susceptibility in humans and in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]

- 10. Impairment of serine transport across the blood–brain barrier by deletion of Slc38a5 causes developmental delay and motor dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Blood Brain Barrier Permeability Could Be a Biomarker to Predict Severity of Neuromyelitis Optica Spectrum Disorders: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Invisible Hand at the Synapse: A Technical Guide to the Mechanism of Action of N-Z-D-serine Methyl Ester Derivatives in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of synaptic plasticity and cognitive function, yet its therapeutic modulation is a delicate challenge. Endogenous co-agonists, particularly D-serine, are critical for NMDA receptor activation, but their clinical application is hampered by poor pharmacokinetic properties, including limited blood-brain barrier permeability. This technical guide delves into the mechanism of action of N-Z-D-serine methyl ester derivatives, a promising class of compounds designed to overcome these limitations. We posit that these derivatives function as centrally acting prodrugs, undergoing a two-step enzymatic conversion to release D-serine at the synaptic cleft. This guide will provide a comprehensive overview of the underlying neurobiology, the proposed bioactivation pathway, and the requisite experimental methodologies to validate this mechanism.

The D-Serine Conundrum: An Essential Co-agonist Locked Out

D-serine is a crucial endogenous co-agonist of the NMDA receptor, binding to the "glycine site" on the GluN1 subunit.[1][2][][4][5][6] This binding is a prerequisite for glutamate-mediated channel opening, allowing calcium influx and the initiation of downstream signaling cascades essential for learning, memory, and synaptic plasticity.[7][8][9] Dysregulation of D-serine levels has been implicated in a range of neurological and psychiatric disorders, making it an attractive therapeutic target.[10]

However, the therapeutic potential of direct D-serine administration is significantly curtailed by its hydrophilic nature, which restricts its passage across the blood-brain barrier (BBB).[2][][11][12] This necessitates the exploration of strategies to enhance its central nervous system (CNS) bioavailability.

A Prodrug Strategy: Unmasking D-Serine in the Brain

N-Z-D-serine methyl ester derivatives represent a chemically strategic approach to circumvent the limitations of D-serine delivery. The core hypothesis is that these derivatives act as lipophilic, brain-permeable prodrugs that are enzymatically converted to D-serine within the CNS. This strategy leverages the addition of two key chemical moieties:

-

N-benzyloxycarbonyl (N-Z) group: This bulky, lipophilic group masks the polar amine, increasing the overall lipophilicity of the molecule. Increased lipophilicity is a well-established strategy to enhance passive diffusion across the BBB.[13][14]

-

Methyl ester group: Esterification of the carboxylic acid group further neutralizes the charge and increases lipophilicity, contributing to improved brain penetration.

The proposed mechanism of action involves a two-step enzymatic bioactivation cascade within the brain parenchyma:

-

Ester Hydrolysis: Upon entry into the CNS, the methyl ester is cleaved by ubiquitous brain esterases, yielding N-Z-D-serine. The brain is known to possess significant esterase activity.[15][16][17][18]

-

Amide Bond Cleavage: Subsequently, the N-Z group is removed by cerebral amidases or peptidases, releasing the active D-serine. While direct evidence for in-vivo enzymatic cleavage of the N-benzyloxycarbonyl group is an active area of research, the existence of enzymes capable of hydrolyzing N-acyl amino acids is well-documented.[2][7][19][20]

This sequential unmasking ensures that the active, polar D-serine molecule is released in close proximity to its target, the NMDA receptor, thereby amplifying the local co-agonist concentration.

Visualizing the Pathway: From Prodrug to NMDA Receptor Modulation

Sources

- 1. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. jneurosci.org [jneurosci.org]

- 7. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Plasma Stability Assay | Bienta [bienta.net]

- 10. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino Acids in the Development of Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study of esterase activity in human brain and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neurotoxic esterase activity in brain, spinal cord and platelets of certain birds and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d.lib.msu.edu [d.lib.msu.edu]

- 18. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to N-Z-D-serine methyl ester: Nomenclature, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and peptide science, the precise control of molecular architecture is paramount. Chiral building blocks, particularly protected amino acid derivatives, serve as foundational elements in the construction of complex, biologically active molecules. Among these, N-α-Carbobenzyloxy-D-serine methyl ester, commonly referred to as N-Z-D-serine methyl ester, emerges as a pivotal intermediate. Its unique combination of a protected amine, an esterified carboxyl group, and the inherent chirality of the D-serine backbone makes it an invaluable tool for introducing the serine motif in a controlled and predictable manner.

This technical guide provides an in-depth exploration of N-Z-D-serine methyl ester, moving beyond a cursory overview to deliver actionable insights for laboratory practice. We will dissect its nomenclature, delve into detailed synthetic protocols, and illuminate its strategic applications in peptide synthesis and the broader field of drug development. The aim is to equip researchers and scientists with the knowledge to confidently and effectively utilize this versatile building block in their synthetic endeavors.

Nomenclature and Chemical Identity: A Foundational Overview

A clear understanding of the various names and identifiers for N-Z-D-serine methyl ester is crucial for navigating scientific literature and chemical databases. The compound is systematically and commonly referred to in several ways, each highlighting different aspects of its structure.

Systematic and Common Names:

-

IUPAC Name: methyl (2R)-2-[(benzyloxy)carbonylamino]-3-hydroxypropanoate

-

Common Synonyms:

-

N-Z-D-serine methyl ester

-

Z-D-Ser-OMe

-

N-Carbobenzyloxy-D-serine methyl ester

-

N-Cbz-D-serine methyl ester

-

Methyl ((benzyloxy)carbonyl)-D-serinate

-

(R)-Z-2-amino-3-hydroxypropionic acid methyl ester

-

Z-D-β-hydroxyalanine methyl ester

-

The "Z" in the common nomenclature refers to the benzyloxycarbonyl (Cbz) group, a widely used amine protecting group in peptide synthesis. The "D" specifies the stereochemistry at the α-carbon, and "OMe" indicates the methyl ester at the C-terminus.

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 93204-36-5 |

| Molecular Formula | C₁₂H₁₅NO₅ |

| Molecular Weight | 253.25 g/mol |

| InChI | 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1 |

| InChI Key | CINAUOAOVQPWIB-SNVBAGLBSA-N |

| Canonical SMILES | COC(=O)NC(=O)OCc1ccccc1 |

Physicochemical Properties:

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 41-43 °C (lit.) |

| Boiling Point | 170 °C at 0.01 mmHg (lit.) |

| Optical Activity | [α]25/D +15°, c = 1 in methanol |

The Strategic Importance of N-Z-D-serine methyl ester in Synthesis

The utility of N-Z-D-serine methyl ester stems from the strategic placement of its protecting groups. The Z-group on the amine and the methyl ester on the carboxyl group allow for regioselective reactions, a cornerstone of modern organic synthesis.

The Role of the Z (Carbobenzyloxy) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is a robust and well-established protecting group for amines. Its key features include:

-

Stability: The Z-group is stable under a wide range of reaction conditions, including those used for peptide coupling and mild base treatments.

-

Orthogonality: It can be selectively removed under conditions that do not affect many other protecting groups, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups, which are acid and base-labile, respectively.

-

Deprotection: The Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. This clean decomposition is a significant advantage in purification.

The Function of the Methyl Ester

Esterification of the carboxylic acid to a methyl ester serves several critical purposes:

-

Carboxyl Protection: It prevents the carboxyl group from participating in unwanted side reactions, such as acting as a nucleophile or being activated during the coupling of another amino acid.

-

Increased Solubility: The methyl ester enhances the solubility of the amino acid derivative in organic solvents, which is particularly beneficial in solution-phase peptide synthesis.[1]

-

Controlled Deprotection: The methyl ester can be selectively cleaved, typically by saponification (hydrolysis with a base like NaOH or LiOH), to reveal the free carboxylic acid for subsequent coupling reactions.

The combination of these two protecting groups makes N-Z-D-serine methyl ester a versatile building block for the controlled, stepwise synthesis of peptides and other complex molecules.

Synthesis of N-Z-D-serine methyl ester: A Step-by-Step Protocol

The synthesis of N-Z-D-serine methyl ester is typically a two-step process starting from D-serine: 1) protection of the amino group with the Z-group, followed by 2) esterification of the carboxylic acid. Alternatively, one can start with commercially available N-Z-D-serine and perform the esterification.

Synthesis of the Precursor: N-Z-D-serine

This protocol outlines the protection of the amino group of D-serine.

Materials:

-

D-serine

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flask, dissolve D-serine in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate, ensuring the temperature remains low.

-

Allow the reaction to stir and warm to room temperature.

-

After the reaction is complete (monitored by TLC), wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with concentrated HCl to a pH of approximately 2. This will precipitate the N-Z-D-serine.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-Z-D-serine as a white solid.

Esterification of N-Z-D-serine to N-Z-D-serine methyl ester

This protocol details the conversion of N-Z-D-serine to its methyl ester.

Materials:

-

N-Z-D-serine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Acetyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend N-Z-D-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride or acetyl chloride dropwise to the cooled suspension. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Z-D-serine methyl ester.

-

The product can be purified by recrystallization or column chromatography if necessary.

Causality in Experimental Choices:

-

Anhydrous Methanol: The use of anhydrous methanol is critical to prevent the hydrolysis of the ester product back to the carboxylic acid.

-

Slow Addition of Thionyl Chloride at Low Temperature: Thionyl chloride reacts vigorously with methanol. Slow, dropwise addition at low temperature controls the exothermic reaction and prevents the formation of byproducts.

-

Sodium Bicarbonate Wash: This step is essential to remove any unreacted acid and acidic byproducts, which could otherwise catalyze the hydrolysis of the ester during storage or subsequent steps.

Applications in Drug Development and Peptide Synthesis

N-Z-D-serine methyl ester is a valuable chiral building block in the synthesis of a variety of biologically active molecules, most notably in peptide synthesis and as a precursor for pharmaceuticals.

Role in Peptide Synthesis

In peptide synthesis, N-Z-D-serine methyl ester can be utilized in both solution-phase and solid-phase methodologies.

Solution-Phase Peptide Synthesis Workflow:

Sources

Methodological & Application

protocol for coupling N-Z-D-serine methyl ester in solid-phase peptide synthesis

Application Notes & Protocols

Topic: Protocol for Coupling N-Z-D-Serine Methyl Ester in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Strategic Incorporation of N-Z-D-Serine Methyl Ester in SPPS: A Protocol for Minimizing Side Reactions and Ensuring Chiral Integrity

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug design, offering a powerful tool to enhance therapeutic properties. Introducing D-amino acids, such as D-serine, can dramatically increase peptide stability and bioavailability by rendering them resistant to degradation by endogenous proteases.[1] This guide provides a detailed protocol and the underlying scientific rationale for the successful coupling of N-Z-D-serine methyl ester in solid-phase peptide synthesis (SPPS), focusing on methods to preserve stereochemical integrity and maximize coupling efficiency.

The choice of protecting groups is critical. The N-terminal Benzyloxycarbonyl (Z or Cbz) group is a well-established urethane-type protecting group, while the C-terminal methyl ester protects the carboxyl group of the D-serine monomer.[2] While the Z-group is traditionally associated with solution-phase synthesis, its application in SPPS is feasible with a carefully planned orthogonal strategy, as its removal conditions (typically catalytic hydrogenation or strong acid) differ from standard Fmoc or Boc deprotection.[2][3] This protocol specifically addresses the activation and coupling of this building block to a resin-bound peptide chain bearing a free N-terminal amine.

Core Challenges: Navigating Racemization and β-Elimination

The successful incorporation of serine derivatives is predicated on overcoming two primary side reactions: racemization and β-elimination.

-

Racemization (Epimerization): The α-proton of an activated amino acid is susceptible to base-catalyzed abstraction. This can lead to a loss of chiral purity through intermediates like oxazolones, converting the desired D-enantiomer into a mixture of D and L forms.[4][5][6] For serine, this risk is pronounced. The use of additives that promote rapid active ester formation, such as 1-hydroxybenzotriazole (HOBt) or its superior analogues, is essential to minimize the lifetime of more reactive intermediates and thus suppress racemization.[5][7]

-

β-Elimination: Serine residues contain a hydroxyl group on the β-carbon, which can be eliminated under basic conditions to form a dehydroalanine (Dha) intermediate.[4][8] This is particularly problematic during the repetitive base treatments used for Fmoc-deprotection in subsequent cycles. While the Z-protecting group is stable to piperidine, the choice of base and conditions during the coupling step itself must be carefully managed to prevent this side reaction.[8][9]

Pre-Coupling Synthesis Design

Resin and Reagent Selection

The choice of solid support depends entirely on the desired C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and is determined at the start of the synthesis.[1][10] The protocol below assumes the synthesis is already underway on a suitable resin (e.g., Wang, Rink Amide) and that the peptide chain has been elongated to the point of coupling, with the N-terminal Fmoc group having been just removed.

Reagent Quality: Use high-purity, amine-free solvents (especially DMF) and fresh, high-quality reagents. Moisture can hydrolyze activated species and terminate the coupling reaction.

Experimental Workflow: Coupling Cycle for N-Z-D-Serine Methyl Ester

The following diagram and protocol detail a complete coupling cycle, from N-terminal deprotection of the resin-bound peptide to the successful attachment of N-Z-D-serine methyl ester.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

Application Notes and Protocols: Synthesis of Dipeptides Containing N-Z-D-Serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic synthesis of dipeptides incorporating N-Z-D-serine methyl ester, a critical building block in medicinal chemistry and peptide-based drug development. We delve into the underlying chemical principles, from orthogonal protection strategies to the nuances of peptide coupling activation. This document provides field-tested, step-by-step protocols for synthesis, purification, and characterization, complemented by a troubleshooting guide to navigate common experimental challenges. The methodologies are grounded in established chemical literature to ensure reliability and reproducibility for researchers aiming to construct complex peptide architectures.

Introduction: The Strategic Importance of Serine Dipeptides

Peptides are fundamental bioactive molecules that have seen a renaissance in pharmaceutical development, owing to their high specificity and low toxicity.[1] Dipeptides containing the amino acid serine are of particular interest due to the unique functionality of the side-chain hydroxyl group, which can be a site for post-translational modifications like phosphorylation or glycosylation, or serve as a handle for attaching therapeutic payloads.[2] The synthesis of these peptides, however, is not trivial. It requires a robust strategy of temporarily masking reactive functional groups to prevent unwanted side reactions and ensure the specific formation of the desired amide bond.[3][4]

This application note provides an in-depth guide to the solution-phase synthesis of dipeptides using N-Z-D-serine methyl ester as a key precursor. We will explore the rationale behind using the benzyloxycarbonyl (Z) group for N-terminal protection and the methyl ester for C-terminal protection. The core of this guide is a detailed protocol that leverages common yet powerful coupling reagents to achieve efficient peptide bond formation, followed by rigorous purification and characterization steps.

Foundational Principles: Crafting a Synthetic Strategy

The successful synthesis of a dipeptide hinges on a well-designed strategy that controls the reactivity of the amino acid building blocks. This involves the selection of appropriate protecting groups and an efficient coupling method.

2.1 Orthogonal Protection Scheme

For multi-step synthesis, an "orthogonal" protection scheme is ideal, meaning each protecting group can be removed under distinct conditions without affecting the others.[5]

-

N-Terminal Protection: The Benzyloxycarbonyl (Z) Group The Z-group is a classic and reliable protecting group for the α-amino function.[6] Its key advantages include the crystallinity it often imparts to the protected amino acid and its stability to the basic and mildly acidic conditions used during coupling. The Z-group is typically removed via catalytic hydrogenation (H₂/Pd-C) or under strong acidic conditions (e.g., HBr in acetic acid), which do not affect the methyl ester or the peptide bond.[6]

-

C-Terminal Protection: The Methyl Ester Esterification of the C-terminal carboxylic acid is essential to prevent it from reacting during the activation of the other amino acid partner.[2][7] The methyl ester is a simple and effective choice, offering good solubility in organic solvents.[7] It is stable to the conditions of Z-group removal by hydrogenation but can be selectively cleaved via saponification (e.g., using NaOH or LiOH) when the free carboxylate is needed for further chain elongation.[2]

-

The Serine Side-Chain: To Protect or Not to Protect? The hydroxyl group of serine is nucleophilic and can lead to side reactions, most notably O-acylation during the carboxyl activation step, or an acid-catalyzed N→O acyl shift.[8][9][10] While robust protecting groups like tert-butyl (tBu) or benzyl (Bzl) ethers are often used in solid-phase peptide synthesis (SPPS), for the solution-phase synthesis of a simple dipeptide, it is often feasible to proceed without side-chain protection.[11][12] This strategy is viable if the coupling conditions are carefully controlled (e.g., by using an activating agent that minimizes O-acylation and maintaining a low temperature). The protocols herein will proceed with an unprotected serine hydroxyl group, but this potential for side reactions is a key consideration addressed in the troubleshooting section.

2.2 The Heart of the Reaction: Peptide Bond Formation

The formation of a peptide bond is a condensation reaction that requires the "activation" of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other.[13][14]

-

Carbodiimide-Mediated Coupling: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in peptide synthesis.[1] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is almost always included. These additives trap the O-acylisourea to form a less reactive but more selective active ester, which suppresses both racemization and side reactions.[14][15]

-

Uronium/Phosphonium Salt Reagents: Reagents like HATU (aminium type) and PyBOP (phosphonium type) are among the most efficient coupling reagents available.[13][16] They generate highly reactive active esters (OAt esters for HATU, OBt esters for PyBOP) in situ, leading to rapid coupling times and high yields, even for sterically hindered amino acids.[16] These are often the reagents of choice for difficult couplings.[13]

The following workflow diagram illustrates the general strategy for synthesizing a dipeptide, Z-D-Ser-Xaa-OMe.

Caption: General workflow for dipeptide synthesis.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

3.1 Materials and Reagents

| Reagent/Material | Recommended Grade | Supplier Example |

| N-Z-D-Serine | >98% | Sigma-Aldrich, Bachem |

| Amino Acid Methyl Ester Hydrochloride | >98% | Sigma-Aldrich, Combi-Blocks |

| EDC·HCl (EDAC) | Synthesis Grade | Sigma-Aldrich, J&K Scientific[17] |

| HOBt·H₂O | Synthesis Grade | Bachem, Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, >99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, >99.8% | J&K Scientific[17] |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Saturated aq. NaHCO₃ | - | Lab-prepared |

| 1 M aq. HCl | - | Lab-prepared |

| Brine (Saturated aq. NaCl) | - | Lab-prepared |

| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Sigma-Aldrich |

| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |

| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |

3.2 Protocol: Synthesis of Z-D-Ser-Ala-OMe

This protocol details the coupling of N-Z-D-Serine with L-Alanine methyl ester hydrochloride as a representative example.

-

Preparation of Free Amine: In a 100 mL round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 eq, e.g., 1.39 g, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (1.1 eq, e.g., 1.9 mL, 11 mmol) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-20 minutes. This neutralizes the hydrochloride salt to generate the free amine in situ.[18]

-

Activation of Carboxylic Acid: In a separate 250 mL round-bottom flask, dissolve N-Z-D-Serine (1.0 eq, e.g., 2.39 g, 10 mmol) and HOBt·H₂O (1.2 eq, e.g., 1.84 g, 12 mmol) in a mixture of anhydrous DCM (30 mL) and anhydrous DMF (5 mL, to aid solubility).

-

Cool this solution to 0 °C in an ice bath and add EDC·HCl (1.1 eq, e.g., 2.11 g, 11 mmol) in one portion. Stir the mixture at 0 °C for 30 minutes. The solution should remain clear or slightly cloudy.

-

Coupling Reaction: Add the cold solution of free L-Alanine methyl ester (from step 2) to the activated N-Z-D-Serine solution via cannula or dropping funnel.

-

Rinse the flask from step 2 with a small amount of DCM (5 mL) and add it to the reaction mixture to ensure a complete transfer.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase 50% EtOAc in Hexanes). Stain with ninhydrin (to visualize the free amine starting material) and UV light (to visualize the Z-protected compounds). The reaction is complete when the limiting starting material (typically the amine) is consumed.

3.3 Protocol: Work-up and Purification

-

Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM (50 mL).[18]

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

1 M HCl (2 x 50 mL) to remove excess DIPEA and unreacted amine.

-

Saturated aq. NaHCO₃ (2 x 50 mL) to remove excess HOBt and unreacted N-Z-D-Serine.

-

Brine (1 x 50 mL) to remove residual water.[18]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.[18]

-

Purification by Flash Chromatography:

-

Purify the crude product by flash column chromatography on silica gel.

-

Choose an appropriate eluent system by testing with TLC. A gradient of ethyl acetate in hexanes (e.g., 20% to 70% EtOAc) is often effective.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the pure Z-D-Ser-Ala-OMe dipeptide.

-

Characterization of the Final Product

Confirming the identity and purity of the synthesized dipeptide is a critical, self-validating step.

-

Mass Spectrometry (MS): Use Electrospray Ionization (ESI-MS) to confirm the molecular weight of the product. For Z-D-Ser-Ala-OMe (C₁₅H₂₀N₂O₆), the expected [M+H]⁺ is 325.14.

-

NMR Spectroscopy:

-

¹H NMR: Provides structural confirmation. Expect to see characteristic peaks for the Z-group aromatic protons (~7.3 ppm), the methyl ester singlet (~3.7 ppm), and distinct signals for the α-protons and side-chain protons of both serine and alanine residues.

-

¹³C NMR: Confirms the carbon framework, including the two distinct carbonyl signals for the amide and ester groups.

-

-

HPLC: Reversed-phase HPLC (RP-HPLC) is used to determine the purity of the final compound, which should ideally be >95%.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive coupling reagent (EDC is moisture-sensitive).2. Incomplete neutralization of the amine hydrochloride salt.3. Insufficient reaction time. | 1. Use fresh EDC from a tightly sealed container.2. Ensure sufficient DIPEA is added; check pH of a wet paper strip with a drop of the amine solution.3. Allow the reaction to proceed for a longer duration (up to 24h). |

| Formation of Side Products | 1. N-acylurea: Rearrangement of the O-acylisourea intermediate.2. O-acylation of Serine: The serine -OH group is acylated.3. Racemization: Loss of stereochemical integrity at the activated amino acid. | 1. Ensure HOBt is used; it significantly suppresses this side reaction.[1]2. Keep the reaction temperature low (start at 0 °C); consider using a less reactive coupling system or protecting the serine -OH group.[8][19]3. Always use an additive like HOBt or Oxyma. Avoid using excess base or high temperatures.[14] |

| Difficult Purification | 1. DCU byproduct (if using DCC): Dicyclohexylurea is poorly soluble in DCM and can complicate purification.2. Product and starting materials have very similar Rf values on TLC. | 1. Use EDC, as its urea byproduct is water-soluble and easily removed during the aqueous work-up.[1]2. Optimize the eluent system for chromatography. Try a different solvent system (e.g., DCM/Methanol) or use a gradient elution. |

| Low Yield After Work-up | 1. Product is partially water-soluble and lost during aqueous extraction.2. Emulsion formation during extraction. | 1. Back-extract all aqueous layers with a small amount of EtOAc or DCM to recover any dissolved product.2. Add more brine to the separatory funnel to help break the emulsion. Centrifugation can also be used if the problem persists. |

Conclusion

The synthesis of dipeptides containing N-Z-D-serine methyl ester is a well-established yet nuanced process. By carefully selecting an appropriate protection and coupling strategy, researchers can reliably access these valuable building blocks. The protocols provided in this guide, based on the robust EDC/HOBt coupling methodology, offer a reliable pathway to success. Meticulous attention to experimental conditions, reaction monitoring, and thorough characterization are paramount to ensuring the synthesis of high-purity dipeptides for applications in drug discovery and chemical biology.

References

- Stability Showdown: O-Acetyl Group Versus Standard Serine Protecting Groups in Peptide Synthesis. Benchchem.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. Bocsci.

- Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Bocsci.

- Side reactions in peptide synthesis: An overview. Bibliomed.

- Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly provided, but content is from a chemical supplier guide].

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Commonly Used Coupling Reagents in Peptide Synthesis. Bocsci.

- Side Reactions in Peptide Synthesis. Scribd.

- Coupling Reagents. AAPPTEC.

- Side reactions in peptide synthesis: An overview. ResearchGate.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not explicitly provided, likely a technical guide from a supplier].

- Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

- Dipeptide Syntheses via Activated α-Aminoesters. Organic Syntheses.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI.

- Peptide Coupling Reagents Guide. Sigma-Aldrich.

- Precision Peptide Synthesis: Full-Line Reagents for R&D to Production. J&K Scientific.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Epimerisation in Peptide Synthesis. MDPI.

- The Role of L-Serine Methyl Ester HCl in Peptide Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD.

- Convergent synthesis of a deuterium-labeled serine dipeptide lipid for analysis of biological samples. PubMed.

- l-Serine methyl ester hydrochloride. NIH National Center for Biotechnology Information.

- Phosphorylation of the arginine/serine dipeptide-rich motif of the severe acute respiratory syndrome coronavirus nucleocapsid protein modulates its multimerization, translation inhibitory activity and cellular localization. PubMed.

Sources

- 1. file.globalso.com [file.globalso.com]

- 2. nbinno.com [nbinno.com]

- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. peptide.com [peptide.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]

- 14. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]

- 15. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. jk-sci.com [jk-sci.com]

- 18. orgsyn.org [orgsyn.org]

- 19. scribd.com [scribd.com]

Application Note: N-Z-D-Serine Methyl Ester in the Synthesis of Constrained Peptides

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Peptide Constraints

In the landscape of modern therapeutics, peptides represent a compelling class of molecules, offering high specificity and biological activity. However, their clinical utility is often hampered by inherent limitations, including conformational flexibility, susceptibility to proteolytic degradation, and poor membrane permeability. To overcome these challenges, medicinal chemists employ strategies to introduce structural constraints, effectively "locking" the peptide into its bioactive conformation.[1] This conformational rigidity enhances binding affinity to biological targets, increases stability against enzymatic breakdown, and can improve pharmacokinetic properties.[1]

Serine, with its nucleophilic side-chain hydroxyl group, is a uniquely versatile residue for forging these structural constraints. This guide focuses on a specific, powerful building block: N-Z-D-serine methyl ester . The strategic combination of an N-terminal benzyloxycarbonyl (Z or Cbz) protecting group, a C-terminal methyl ester, and the non-natural D-chiral configuration makes this reagent an invaluable tool for constructing sophisticated, constrained peptide architectures such as lanthionine-bridged peptides and depsipeptides. We will explore the causality behind its use and provide detailed protocols for its application.

The Building Block: Properties and Strategic Considerations of N-Z-D-Serine Methyl Ester

N-Z-D-serine methyl ester is not merely a protected amino acid; it is a carefully designed synthon where each component serves a distinct synthetic purpose. Understanding these components is critical to designing a successful synthesis.

| Property | Value | Source |

| Chemical Formula | HOCH₂CH(NHCO₂CH₂C₆H₅)CO₂CH₃ | [2] |

| CAS Number | 93204-36-5 | [2] |

| Molecular Weight | 253.25 g/mol | [2] |

| Melting Point | 41-43 °C | [2] |

| Boiling Point | 170 °C / 0.01 mmHg | [2] |

| Application | Solution-phase peptide synthesis | [2] |

The Role of the Protecting Groups

-

N-Benzyloxycarbonyl (Z/Cbz) Group: The Cbz group is a classic urethane-type protection for amines, widely used in solution-phase synthesis.[3] Its key advantage is its stability to a broad range of conditions, including mildly acidic and basic environments used for removing other protecting groups like Boc or Fmoc. Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), which provides an orthogonal deprotection strategy essential for complex, multi-step syntheses.[4]

-

C-Terminal Methyl Ester: Esterification of the C-terminus serves two primary functions. First, it protects the carboxylic acid from participating in unwanted coupling reactions.[5] Second, retaining the methyl ester in the final peptide can increase its hydrophobicity, which may enhance membrane permeability.[6] If the free C-terminal acid is required for a head-to-tail cyclization, the methyl ester can be selectively cleaved via saponification (e.g., using NaOH or LiOH), although care must be taken to avoid epimerization.[7]

The Significance of D-Stereochemistry

The incorporation of a D-amino acid is a deliberate design choice to introduce specific secondary structures, such as β-turns, which are critical for mimicking bioactive conformations.[8] Peptides containing D-amino acids are also significantly more resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids, thereby extending the in-vivo half-life of the therapeutic candidate.

The Reactive Handle: The Side-Chain Hydroxyl Group

The primary alcohol of the serine side chain is the key functional group that enables the formation of covalent constraints. It can be chemically transformed to serve as either an electrophile or a nucleophile, opening pathways to diverse cyclization chemistries.

Core Application: Synthesis of Lanthionine-Bridged Peptides

Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by thioether cross-links.[9][10] These bridges are formed by the dehydration of serine or threonine residues to their dehydroalanine (Dha) or dehydrobutyrine (Dhb) counterparts, followed by an intramolecular Michael addition of a cysteine thiol.[10][11][12] This strategy can be harnessed in chemical synthesis to create peptides with exceptional conformational stability.

Workflow for Lanthionine Cyclization

The overall synthetic workflow involves the initial synthesis of a linear peptide containing both N-Z-D-serine and a suitably protected cysteine, followed by the chemical transformation of the serine into a reactive dehydroalanine intermediate, which is then trapped by the cysteine thiol to form the thioether bridge.

Caption: Workflow for Lanthionine Bridge Formation.

Protocol: Synthesis of a Monocyclic Lanthionine Peptide

This protocol outlines the key steps for converting a linear peptide containing D-serine and L-cysteine into a constrained cyclic product.

Materials:

-

Linear peptide containing N-Z-D-Ser-OMe and S-trityl-L-cysteine

-

Mitsunobu Reagents: Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Deprotection/Cyclization Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Dichloromethane (DCM)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Purification: Reverse-phase HPLC system

Procedure:

-

Peptide Solubilization: Dissolve the fully protected linear peptide in anhydrous THF under an inert atmosphere (Argon or Nitrogen) to a concentration of approximately 10 mg/mL.

-

Serine Dehydration to Dehydroalanine (Dha):

-

Cool the solution to 0 °C in an ice bath.

-

Add PPh₃ (2.0 equivalents relative to the peptide). Stir until dissolved.

-

Add DIAD (2.0 equivalents) dropwise over 5 minutes. The solution may turn from colorless to a yellow/orange hue.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Causality: The Mitsunobu reaction activates the serine hydroxyl group, facilitating an E2 elimination to form the planar, electrophilic dehydroalanine residue. This is a critical step that prepares the peptide for nucleophilic attack.

-

Monitor the reaction by LC-MS to confirm the formation of the Dha-containing peptide (mass change of -18 Da).

-

Quench the reaction by adding water and extract the peptide into an organic solvent like ethyl acetate. Concentrate the organic phase in vacuo.

-

-

Deprotection and In-Situ Cyclization:

-

Dissolve the crude Dha-peptide in a high-dilution solvent mixture (e.g., DCM at 0.1-0.5 mM) to favor intramolecular cyclization.

-

Add TIS (5-10 equivalents) as a scavenger.

-

Add TFA (to make a 5-10% v/v solution) to cleave the acid-labile trityl group from the cysteine thiol.

-

Causality: The trityl group is removed under acidic conditions, liberating the nucleophilic thiol. TIS is crucial to scavenge the reactive trityl cations, preventing side reactions with other residues like tryptophan or methionine.

-

After 1-2 hours of stirring at room temperature (monitor by LC-MS for complete deprotection), slowly neutralize the solution with DIPEA until pH ~8.

-

Causality: A slightly basic pH deprotonates the cysteine thiol to the more nucleophilic thiolate, which rapidly attacks the electrophilic β-carbon of the Dha residue in a conjugate addition reaction, closing the thioether ring.

-

Allow the cyclization reaction to proceed for 12-24 hours at room temperature. Monitor by LC-MS for the appearance of the cyclized product.

-

-

Final Deprotection and Purification:

-

Concentrate the reaction mixture in vacuo.

-

If other protecting groups remain (like the N-terminal Cbz group), perform the appropriate global deprotection step (e.g., hydrogenolysis).

-

Purify the final constrained peptide using preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

-

Alternative Application: Depsipeptide Cyclization via O-to-N Acyl Migration

An alternative strategy involves using the serine side chain to create a temporary ester bond within the peptide backbone, forming a depsipeptide or O-acyl isopeptide.[13] This approach can facilitate the macrocyclization of sterically hindered or aggregation-prone sequences that are difficult to cyclize via direct amide bond formation. The final, native amide bond is formed in a subsequent intramolecular O-to-N acyl migration step.

Mechanism of Depsipeptide Cyclization and Migration

Sources

- 1. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 2. N-Z- D -serine methyl ester 93204-36-5 [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Selection for constrained peptides that bind to a single target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

Analytical HPLC Methods for In-Process Monitoring of Reactions with N-Z-D-Serine Methyl Ester

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed analytical HPLC methodologies for the effective in-process monitoring of chemical reactions involving N-Z-D-serine methyl ester. As a critical chiral building block in peptide synthesis and the development of novel therapeutics, ensuring the stereochemical integrity and reaction completion of N-Z-D-serine methyl ester is paramount. This document outlines two robust HPLC protocols: a chiral HPLC method to monitor enantiomeric purity and a reversed-phase HPLC (RP-HPLC) method for tracking the consumption of starting material and the formation of products and impurities. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic and process chemistry.

Introduction: The Critical Need for In-Process Monitoring

N-benzyloxycarbonyl-D-serine methyl ester (N-Z-D-serine methyl ester) is a cornerstone intermediate in the synthesis of peptides and complex pharmaceutical agents. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the amine, while the methyl ester protects the carboxylic acid, allowing for selective transformations at the side-chain hydroxyl group or subsequent deprotection and coupling steps.[1] The stereochemical configuration of the serine backbone is often crucial for the biological activity of the final molecule. Therefore, two key analytical questions must be answered during a reaction involving this starting material:

-